N-[4-(diethylamino)benzyl]-4-methoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with a unique structure that includes a diethylamino group, a methoxy group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(diethylamino)benzaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-aminopyridine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE
- N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHOXY-N-(PHENYL)BENZAMIDE
- N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHOXY-N-(PYRIDIN-3-YL)BENZAMIDE
Uniqueness
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, while the methoxy and pyridinyl groups contribute to its stability and potential for diverse interactions .
This comprehensive overview highlights the significance of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE in various scientific domains
Properties
Molecular Formula |
C24H27N3O2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-4-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C24H27N3O2/c1-4-26(5-2)21-13-9-19(10-14-21)18-27(23-8-6-7-17-25-23)24(28)20-11-15-22(29-3)16-12-20/h6-17H,4-5,18H2,1-3H3 |
InChI Key |
RRPDRDCJWZFQOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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